molecular formula C17H14BrF2N3O3S B1684289 N-(3-(5-溴-1H-吡咯并[2,3-b]吡啶-3-羰基)-2,4-二氟苯基)丙烷-1-磺酰胺 CAS No. 918504-27-5

N-(3-(5-溴-1H-吡咯并[2,3-b]吡啶-3-羰基)-2,4-二氟苯基)丙烷-1-磺酰胺

货号: B1684289
CAS 编号: 918504-27-5
分子量: 458.3 g/mol
InChI 键: TVFGCDQPUZGXMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

B-Raf IN 11 是一种新型选择性抑制剂,靶向 B-Raf 激酶 V600E 突变体。 该化合物在结直肠癌的背景下尤为重要,因为 B-Raf 激酶 V600E 突变体的 DFG-in 构象优于 DFG-out 构象 .

科学研究应用

HPLC Analysis

One of the primary applications of N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide is in High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .

Parameter Details
Column Type Newcrom R1 HPLC column
Mobile Phase Acetonitrile, water, phosphoric acid (or formic acid)
Application Type Analytical and preparative separation

Antimicrobial Activity

Recent studies have explored the synthesis and antimicrobial evaluation of compounds related to N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide. These compounds have shown promising results against various bacterial strains. The incorporation of the pyrrole moiety is believed to enhance the bioactivity due to its ability to interact with biological targets effectively .

Case Study: Synthesis of Sulfonamide Derivatives

A study detailed the synthesis of new thiopyrimidine–benzenesulfonamide compounds that included variations on the sulfonamide structure similar to N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide. These derivatives were evaluated for their antimicrobial properties and exhibited significant activity against resistant strains of bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding affinity of N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide to various biological targets. These studies suggest that the compound can effectively inhibit certain enzymes involved in disease processes, making it a candidate for further drug development .

Anticancer Potential

Research has indicated that sulfonamide derivatives possess anticancer properties. Compounds structurally related to N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide have been tested for their ability to induce apoptosis in cancer cells. The results showed that these compounds could potentially serve as lead compounds in anticancer drug discovery efforts .

作用机制

B-Raf IN 11 通过选择性抑制 B-Raf 激酶 V600E 突变体发挥作用。这种抑制会破坏下游信号通路,特别是丝裂原活化蛋白激酶(MAPK)通路,该通路对于细胞生长和分裂至关重要。 通过抑制这条通路,B-Raf IN 11 可以有效地减少携带 B-Raf V600E 突变的癌细胞的增殖 .

生化分析

Biochemical Properties

B-Raf IN 11 plays a significant role in biochemical reactions, particularly in the inhibition of the B-Raf V600E mutation . It interacts with the B-Raf protein, a part of the RAS/MAPK pathway, which is involved in cell proliferation and migration, angiogenesis, and other processes . B-Raf IN 11’s interaction with the B-Raf protein leads to the inhibition of this pathway, thereby potentially controlling the growth of cancer cells .

Cellular Effects

B-Raf IN 11 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the B-Raf V600E mutation, which can lead to abnormal cell proliferation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, potentially leading to the control of cancer cell growth .

Molecular Mechanism

The molecular mechanism of action of B-Raf IN 11 involves its binding to the B-Raf protein, specifically the V600E mutation . This binding inhibits the activation of the RAS/MAPK pathway, leading to a decrease in cell proliferation and other processes associated with cancer growth .

Temporal Effects in Laboratory Settings

Given its role as a selective inhibitor of the B-Raf V600E mutation, it is expected that it would have long-term effects on cellular function, particularly in controlling the growth of cancer cells .

Dosage Effects in Animal Models

Given its role as a selective inhibitor of the B-Raf V600E mutation, it is expected that it would have a dose-dependent effect on the control of cancer cell growth .

Metabolic Pathways

B-Raf IN 11 is involved in the RAS/MAPK pathway through its interaction with the B-Raf protein . It potentially affects metabolic flux or metabolite levels through its inhibition of this pathway .

Transport and Distribution

Given its role as a selective inhibitor of the B-Raf V600E mutation, it is expected that it would be transported to areas where the B-Raf protein is present .

Subcellular Localization

Given its role as a selective inhibitor of the B-Raf V600E mutation, it is expected that it would localize to areas where the B-Raf protein is present .

准备方法

合成路线和反应条件

B-Raf IN 11 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。详细的合成路线和反应条件是专有的,通常涉及复杂的 有机合成技术。 该化合物通常在受控条件下的实验室环境中合成,以确保高纯度和产率 .

工业生产方法

B-Raf IN 11 的工业生产可能涉及实验室合成方法的规模化。这包括优化反应条件,使用更大的反应器,并确保一致的质量控制。 生产过程必须符合监管标准,以确保该化合物用于研究目的的安全性和有效性 .

化学反应分析

反应类型

B-Raf IN 11 经历了各种化学反应,包括:

    氧化: 这种反应涉及添加氧或去除氢。

    还原: 这种反应涉及添加氢或去除氧。

    取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像氢化铝锂这样的还原剂,以及用于取代反应的各种亲核试剂。 这些反应的条件根据所需的结果而有所不同,例如温度、溶剂和反应时间 .

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化反应可能会产生酮或醛,而还原反应可能会产生醇。 取代反应可能产生各种各样的产物,具体取决于所使用的亲核试剂 .

相似化合物的比较

类似化合物

一些类似的化合物包括:

独特性

B-Raf IN 11 的独特性在于它对 B-Raf 激酶 V600E 突变体具有高度选择性,并且与其他抑制剂相比,它在 DFG-in 构象中的性能更出色。 这使其成为研究和潜在治疗应用的宝贵工具 .

生物活性

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (CAS: 918504-27-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound's chemical structure is characterized by the following properties:

  • Molecular Formula : C17H14BrF2N3O3S
  • Molecular Weight : 458.28 g/mol
  • Purity : Typically ≥ 97% .

Structural Representation

The structural representation can be summarized as follows:

SMILES CCCS O O NC1 CC C F C C O C2 CNC3 NC C Br C C23 C1F\text{SMILES CCCS O O NC1 CC C F C C O C2 CNC3 NC C Br C C23 C1F}

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide is primarily investigated for its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to changes in their activity and function. Dysregulation of kinase activity is implicated in various cancers.

Inhibition of Kinases

Research indicates that this compound may inhibit several receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and progression. The specific kinases affected include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
  • PDGFR (Platelet-Derived Growth Factor Receptor) : Associated with cell proliferation and survival.

Studies have shown that compounds with similar structures can inhibit these kinases effectively, leading to reduced tumor growth and improved outcomes in preclinical models .

Anti-Cancer Activity

A study published in MDPI highlighted that small-molecule inhibitors targeting similar pathways have shown promising results in colorectal cancer (CRC) treatment. These inhibitors enhance anti-PD-1 antibody therapy by modulating immune responses and inhibiting angiogenesis .

Study Findings
Study ADemonstrated significant tumor reduction in CRC models when combined with anti-PD-1 therapy.
Study BReported improved survival rates in patients with refractory mCRC treated with multi-targeted kinase inhibitors.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide. Preliminary data suggest favorable profiles; however, detailed studies are required to assess its safety and efficacy fully.

Toxicological Profile

The toxicological aspects of similar compounds indicate potential side effects such as:

  • Gastrointestinal disturbances
  • Skin reactions
  • Possible hepatotoxicity at high doses .

属性

IUPAC Name

N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFGCDQPUZGXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475207
Record name N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918504-27-5
Record name N-[3-[(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918504-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EC 806-749-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a reaction flask under nitrogen, (3-amino-2,6-difluoro-phenyl)-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-methanone (7, 13.00 g, 36.9 mmol) is combined with 150 mL of dichloromethane and anhydrous pyridine (5.84 g, 73.8 mmol), and propane-1-sulfonyl chloride (8, 6.05 g, 42.5 mmol) is added. The reaction is stirred at room temperature overnight, and additional pyridine (1.46 g, 18.5 mmol) and propane-1-sulfonyl chloride (1.51 g, 10.6 mmol) are added. The reaction is stirred at room temperature another 3 hours, then diluted with 500 mL of water and extracted 3×250 mL with dichloromethane. The organic layers are combined and washed with 250 mL of brine, dried over magnesium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate:hexane. Appropriate fractions are combined and concentrated under vacuum to provide the desired compound (9, 8.41 g, 50%).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

To aluminum trichloride (8.89 g, 66.7 mmol) was added methylene chloride (150 mL) under an atmosphere of nitrogen below 5° C. Into this, 5-bromo-1H-pyrrolo[2,3-b]pyridine (55, 1.64 g, 8.34 mmol) in methylene chloride (20 mL) was added. The reaction was stirred for 60.0 minutes and 2,6-difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride (54, 3.50 g, 11.8 mmol) in methylene chloride (20 mL) was added. The reaction was stirred for 6 hours and warmed to room temperature overnight. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtrated and concentrated. The desired compound was isolated by silica gel column chromatography (methylene chloride/methanol 5%) to give a white solid (56, 1.2 g, 31.4%). MS (ESI) [M+H+]+=460.0, 462.0.
Quantity
8.89 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To aluminum trichloride (8.89 g, 66.7 mmol) was added methylene chloride (150 mL) under an atmosphere of nitrogen below 5° C. Into this, 5-bromo-7-azaindole (67, 1.64 g, 8.34 mmol) in methylene chloride (20 mL) was added. The reaction was stirred for 60.0 minutes and 2,6-difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride (46, 3.50 g, 11.8 mmol) in methylene chloride (20 mL) was added. The reaction was stirred for 6 hours and warmed to room temperature overnight. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtrated and concentrated. The desired compound was isolated by silica gel column chromatography (methylene chloride/methanol 5%) to give a white solid (P-0773, 1.2 g, 31.4%). MS (ESI) [M+H+]+=460.0, 462.0.
Quantity
8.89 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Reactant of Route 5
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Reactant of Route 6
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。